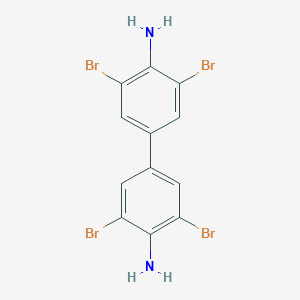

4-(4-氨基-3,5-二溴苯基)-2,6-二溴苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

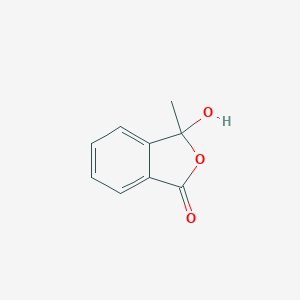

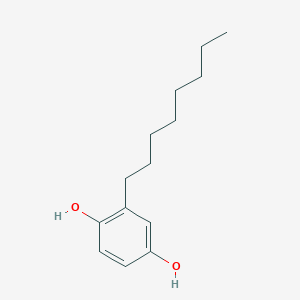

The compound 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline is a brominated aniline derivative. Aniline derivatives are a class of compounds that have wide applications in the field of organic chemistry due to their ability to undergo various chemical reactions. They are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and dyes.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline, they do provide insight into the synthesis of related compounds. For instance, the generation and reactivity of the 4-aminophenyl cation, which is a potential intermediate in the synthesis of similar compounds, is discussed in the first paper. The photolysis of 4-chloroaniline leads to the formation of the 4-aminophenyl cation, which can further react to form various substituted anilines . This suggests that a similar approach could potentially be used for the synthesis of the compound , with appropriate modifications to introduce the bromine atoms at the desired positions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is typically characterized by the presence of an amino group attached to a phenyl ring. The structure of 4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline would include two phenyl rings with amino groups and multiple bromine atoms attached. The geometry of such compounds can be planar or slightly bent, as indicated by computational studies on the 4-aminophenyl cation . The presence of substituents like bromine atoms can influence the electronic distribution and steric hindrance, which in turn affects the molecular geometry.

Chemical Reactions Analysis

Aniline derivatives are known for their reactivity in electrophilic substitution reactions due to the electron-donating effect of the amino group. The presence of bromine atoms in the compound would make it more reactive towards nucleophilic substitution reactions as well. The first paper provides evidence of the reactivity of the 4-aminophenyl cation with various nucleophiles, which could be extrapolated to the reactivity of brominated anilines . The compound could potentially undergo further functionalization through reactions such as Suzuki and Sonogashira couplings, as seen with other halogenated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Amino

科学研究应用

合成和药用应用

4-(4-氨基-3,5-二溴苯基)-2,6-二溴苯胺是合成各种药物中的重要中间体。例如,它用于制备二乙基(3,5-二溴-4-羟基苯基氨基)(取代苯基/杂环)甲基膦酸酯,这些化合物在体外显示出潜在的抗微生物和抗氧化活性(Varalakshmi等,2014)。

材料科学和有机电子学

在材料科学中,4-(4-氨基-3,5-二溴苯基)-2,6-二溴苯胺的衍生物用于合成功能材料。例如,通过2,6-二溴苯胺的Suzuki交叉偶联获得的氨基取代联苯已被评估为DNA依赖性蛋白激酶的抑制剂(Rodríguez-Arístegui等,2011)。这表明它在开发药物性质方面的相关性。此外,它在有机电子器件的聚三芳胺生产中发挥作用(Shen et al., 2007)。

化学研究和分析

在化学研究中,4-(4-氨基-3,5-二溴苯基)-2,6-二溴苯胺用于研究电化学氧化过程。其衍生物已被研究其在各种溶液中的电化学行为,这对于了解不同环境中的化学性质和反应至关重要(Kádár等,2001)。

环境和腐蚀研究

这种化合物还在环境科学中找到应用,特别是在腐蚀研究中。例如,其衍生物已在酸性介质中作为腐蚀抑制剂进行测试,显示出显著的保护金属免受腐蚀的有效性(Bentiss et al., 2009)。

未来方向

The future directions for research on “4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline” would likely depend on its potential applications. For example, if it were found to be a useful intermediate in the synthesis of certain dyes or pharmaceuticals, research might focus on developing more efficient synthesis methods .

属性

IUPAC Name |

4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHPNOMIXIEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Amino-3,5-dibromophenyl)-2,6-dibromoaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)

![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)

![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)